This section explores compounds structurally related to 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, based on the provided scientific papers. These compounds are identified based on shared structural features or belonging to similar chemical classes discussed in the research.
Relevance: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone shares a core structure with 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, featuring the 1,3-dimethyl-1H-pyrazol-4-yl moiety. Both compounds also incorporate a fluorinated phenyl ring, although with different substitution patterns (2-fluorophenyl vs 3,4-difluorobenzyl). This structural similarity suggests potential shared pharmacophoric elements and justifies their grouping as related compounds.
2-(Diethylamino)acetamide (25)
Compound Description: 2-(Diethylamino)acetamide, designated as compound 25, is a 5-(substituted aminoacetamide) analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1). It demonstrated antipsychotic-like activity in behavioral tests, including reducing spontaneous locomotion in mice without causing ataxia and selectively inhibiting conditioned avoidance in rats and monkeys. [] Importantly, unlike typical antipsychotics, compound 25 did not induce dystonic movements in haloperidol-sensitized cebus monkeys, a model for extrapyramidal side effects. [] Further investigation revealed a non-dopaminergic mechanism of action, as it did not bind to dopamine receptors in vitro, alter striatal dopamine metabolism in vivo, or elevate serum prolactin levels. []
Relevance: Although structurally distinct from 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, 2-(Diethylamino)acetamide is a relevant related compound because it represents a successful modification of the original lead compound (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1). The 5-(substituted aminoacetamide) modification in compound 25 mitigated the seizure-inducing liability of compound 1 while retaining antipsychotic-like activity. This highlights the importance of exploring structural analogs for optimizing pharmacological profiles.
Compound Description: 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide, referred to as compound 38, belongs to the same 5-(substituted aminoacetamide) analog series as compound 25, derived from (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1). [] It displayed a similar pharmacological profile to compound 25, showcasing antipsychotic-like effects in behavioral models without inducing dystonic movements in primates. [] Similar to compound 25, compound 38 acts via a non-dopaminergic mechanism. []
Relevance: While structurally dissimilar to 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone, 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide offers valuable insights for understanding structure-activity relationships. Both compounds 38 and 25 demonstrate the potential for achieving antipsychotic-like effects through non-dopaminergic mechanisms, which contrasts with the mechanism of currently available antipsychotic medications. This suggests alternative avenues for developing new treatments for schizophrenia with potentially fewer side effects.
Compound Description: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, identified as compound 28, represents an attempt to develop non-dopaminergic antipsychotic agents by replacing the amino and ketone groups in the original lead compound with hydroxy and imine functionalities. [] It displayed antipsychotic-like activity in mice, reducing spontaneous locomotion without causing ataxia. [] Notably, unlike typical antipsychotics, compound 28 did not bind to D2 dopamine receptors in vitro. []
Relevance: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol shares the 1,3-dimethyl-1H-pyrazol core structure with 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone. Both compounds were designed based on the hypothesis that modifying the amino and ketone groups of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 1) could lead to non-dopaminergic antipsychotics. This shared design strategy and structural element make compound 28 a relevant related compound for understanding structure-activity relationships in this chemical series.
Compound Description: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, also known as compound 41, is an analog of compound 28, exhibiting the most potent activity within the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series. [] The structure-activity relationship analysis of this series indicated that optimal activity was achieved with methyl groups at positions 1 and 3 of the pyrazole ring and a 3-chloro substituent on the phenyl ring. [] Similar to other compounds in this series, compound 41 inhibited conditioned avoidance responding in rats and monkeys without eliciting dystonic movements in a primate model. []
Relevance: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol is structurally related to 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone through the shared 1,3-dimethyl-1H-pyrazol-4-yl moiety. Furthermore, both compounds incorporate a halogenated phenyl ring, although with different halogen substitutions and positions (3-chlorophenyl vs. 3,4-difluorobenzyl). The common structural features and shared aim of identifying non-dopaminergic antipsychotics establish compound 41 as a relevant related compound.
The analysis of these related compounds provides valuable insights into the structure-activity relationships and pharmacological profiles of compounds sharing structural features with 1-(3,4-difluorobenzyl)-3-{[amino]methyl}-3-hydroxy-2-piperidinone. The exploration of these analogs highlights the potential for developing non-dopaminergic antipsychotic agents and underscores the importance of continued research in this area.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.